molecular formula C19H17NO5S B4975794 2-[1-(2-Ethoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid CAS No. 6239-75-4

2-[1-(2-Ethoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid

Cat. No.: B4975794
CAS No.: 6239-75-4
M. Wt: 371.4 g/mol
InChI Key: XEMVDBIQBNWJJH-UHFFFAOYSA-N
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Description

This compound features a benzoic acid core substituted with a sulfanyl group linked to a 2,5-dioxo-pyrrolidine ring, which is further modified with a 2-ethoxy-phenyl moiety. The sulfanyl bridge may influence redox properties and metabolic stability.

Properties

IUPAC Name

2-[1-(2-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S/c1-2-25-14-9-5-4-8-13(14)20-17(21)11-16(18(20)22)26-15-10-6-3-7-12(15)19(23)24/h3-10,16H,2,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMVDBIQBNWJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387512
Record name ST50477501
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6239-75-4
Record name ST50477501
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Ethoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the ethoxy-phenyl group via electrophilic aromatic substitution. The final step involves the attachment of the benzoic acid moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Ethoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted aromatic compounds.

Scientific Research Applications

2-[1-(2-Ethoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid is a compound of considerable interest in scientific research due to its unique structural features and potential biological activities. This article explores its applications across various domains, including medicinal chemistry, organic synthesis, and material science.

Medicinal Chemistry

The compound's biological activity is of particular interest for drug development. Its structural components indicate potential interactions with biological targets, which can lead to:

  • Antimicrobial Activity : The presence of the sulfanyl group may enhance the compound's ability to interact with bacterial cell membranes, making it a candidate for antibiotic development.
  • Anti-inflammatory Properties : Similar compounds have shown efficacy in reducing inflammation, suggesting that this compound could be explored for treating inflammatory diseases.

Organic Synthesis

Due to its reactive functional groups, this compound can serve as a building block in organic synthesis:

  • Synthesis of Derivatives : The dioxo and sulfanyl groups allow for modifications that can yield new compounds with varied properties.
  • Catalytic Applications : The unique structure might facilitate catalytic processes in organic reactions, potentially leading to more efficient synthesis pathways.

Material Science

The compound's unique properties may also find applications in material science:

  • Polymer Chemistry : Its ability to form stable bonds could be utilized in creating novel polymers or composites.
  • Nanotechnology : The compound could be integrated into nanomaterials for drug delivery systems or as part of sensors due to its chemical reactivity.

Preliminary Interaction Studies

Initial studies have focused on understanding how this compound interacts with various biological targets. For instance:

  • Cell Line Studies : Evaluations on cancer cell lines have indicated potential cytotoxic effects, warranting further investigation into its mechanism of action.

Synthetic Pathways

Research has demonstrated several synthetic routes for producing this compound efficiently. These methods include:

  • Multi-step Synthesis : Utilizing starting materials that are readily available in laboratories allows for cost-effective production.

Future Research Directions

Future studies should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic potential of the compound.
  • Mechanistic Studies : To elucidate the pathways through which it exerts its biological effects.

Mechanism of Action

The mechanism of action of 2-[1-(2-Ethoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Substituents Biological Relevance Physicochemical Properties
Target Compound : 2-[1-(2-Ethoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid Benzoic acid + sulfanyl-pyrrolidinedione + 2-ethoxy-phenyl Potential receptor modulation (e.g., nuclear receptors) due to aromatic and H-bonding motifs. Moderate lipophilicity (ethoxy group), polarizable sulfur atom, moderate solubility.
2-Hydroxy-5-(1-(2-(pyrazine-2-carbonyl)hydrazono)hexyl) benzoic acid Benzoic acid + pyrazinamide-hydrazono + hexyl chain Antitubercular hybrid; combines salicylic acid (anti-inflammatory) and pyrazinamide (TB drug). High polarity (hydrazone, pyrazine), moderate solubility in polar solvents.
AC261066 4-(4-[2-butoxyethoxy]-5-methyl-2-thiazolyl)-2-fluorobenzoic acid ROR family receptor modulator; fluorination enhances metabolic stability. High lipophilicity (thiazole, butoxyethoxy), low solubility in aqueous media.
TTNPB (E)-4-(2-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl]-1-propenyl)benzoic acid Retinoic acid receptor agonist; tetramethylnaphthalenyl enhances receptor selectivity. Extremely lipophilic (tetramethylnaphthalenyl), poor aqueous solubility.
66104-59-4 (Benzoic acid derivative) 2-[2-[1-(2,5-dichloro-4-sulfophenyl)-3-methyl-5-oxo-pyrazol-4-yl]diazenyl]- Chromogenic agent (azo dye); sulfophenyl enhances water solubility. High polarity (sulfonic acid, azo group), excellent aqueous solubility, low membrane permeability.

Key Comparative Insights

Substituent Impact on Bioactivity
  • Pyrrolidine-2,5-dione vs.
  • Ethoxy-Phenyl vs. Tetramethylnaphthalenyl: The ethoxy group in the target compound provides moderate lipophilicity, contrasting with TTNPB’s highly lipophilic tetramethylnaphthalenyl group, which is critical for retinoid receptor penetration .
Physicochemical Properties
  • Solubility : The target compound’s sulfanyl bridge and ethoxy group balance polarity and lipophilicity, unlike the sulfonic acid derivatives in , which are highly water-soluble but poorly membrane-permeable.
  • Metabolic Stability : Fluorinated analogs like AC261066 may resist oxidative metabolism better than the target compound’s ethoxy group, which is susceptible to cytochrome P450-mediated dealkylation.

Biological Activity

The compound 2-[1-(2-Ethoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid is a complex organic molecule that has garnered attention for its potential biological activities. Characterized by its unique structural features, including a benzoic acid moiety and a pyrrolidine ring, this compound may exhibit various pharmacological effects due to its diverse functional groups.

Structural Features

The structure of the compound can be broken down into several key components:

  • Benzoic Acid Moiety : Provides acidity and potential for hydrogen bonding.
  • Pyrrolidine Ring : Contributes to the compound's cyclic structure and may influence its biological interactions.
  • Ethoxy Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Dioxo and Sulfanyl Functionalities : These groups may play critical roles in the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that the biological activity of this compound may include:

  • Antimicrobial Properties : Preliminary studies suggest that similar compounds exhibit antimicrobial effects, which could extend to this molecule due to structural similarities.
  • Anti-inflammatory Effects : Compounds with similar functionalities have shown potential in reducing inflammation, indicating possible therapeutic applications in inflammatory diseases.
  • Analgesic Activity : The presence of specific functional groups may confer pain-relieving properties.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study focused on structurally related compounds demonstrated significant antibacterial activity against various strains of bacteria. The dioxo-pyrrolidine structure was linked to enhanced reactivity with bacterial cell walls, suggesting a similar mechanism may be present in this compound .
  • Anti-inflammatory Mechanisms :
    • Research on related compounds indicated that they inhibit pro-inflammatory cytokines. This suggests that this compound could potentially modulate inflammatory pathways .
  • Analgesic Properties :
    • A comparative analysis of compounds with similar structures revealed analgesic activities attributed to their ability to block pain signaling pathways. This could imply that our compound might also possess such properties .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-(1-(2-Chloro-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acidChlorine substitutionAntimicrobialHalogenated variant may enhance reactivity
4-[[(1R)-1-(4-Methylphenyl)ethyl]amino]-3-methylbenzoic acidAmino group substitutionAnti-inflammatoryDifferent functional groups leading to varied activity
3-(4-Ethoxyphenyl)-4-hydroxybutanoic acidHydroxy groupAnalgesic propertiesHydroxy group may alter solubility and bioavailability

Q & A

Q. What are the key considerations for synthesizing this compound in a laboratory setting?

The synthesis involves coupling the 2-ethoxy-phenyl-pyrrolidin-dione moiety with a thiol-containing benzoic acid derivative. Critical steps include:

  • Activation of the thiol group : Use bases like NaH in anhydrous THF to deprotonate the thiol, enabling nucleophilic attack on the pyrrolidinone electrophilic center .
  • Purification : Post-reaction purification via column chromatography with TLC monitoring ensures isolation of intermediates and final product .
  • Moisture control : Anhydrous conditions prevent hydrolysis of sensitive functional groups (e.g., dioxopyrrolidinyl) .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

  • FT-IR and UV-Vis spectroscopy : Confirm functional groups (e.g., benzoic acid COOH, dioxopyrrolidinyl C=O) and monitor reaction progress .
  • NMR spectroscopy : Assign protons and carbons (e.g., ethoxy-phenyl aromatic signals, thioether linkage) .
  • HPLC : Quantify purity and detect impurities using reverse-phase columns with UV detection .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust or vapors .
  • First aid : Flush eyes with water for 15 minutes upon exposure; seek medical attention for persistent irritation .

Q. How should this compound be stored to maintain stability?

  • Storage conditions : Keep in a tightly sealed container under inert gas (e.g., N₂) at –20°C to prevent oxidation or moisture absorption .
  • Compatibility : Avoid contact with strong acids/bases to preserve the dioxopyrrolidinyl and thioether linkages .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Cross-validation : Combine multiple techniques (e.g., compare NMR shifts with DFT-calculated values or cross-check FT-IR peaks with reference spectra) .
  • Impurity analysis : Use HPLC-MS to identify byproducts (e.g., hydrolyzed derivatives) that may skew spectral interpretations .

Q. What strategies optimize the yield of the thioether coupling reaction?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiolate ion .
  • Temperature control : Maintain 0–5°C during coupling to minimize side reactions (e.g., over-oxidation of thiols) .
  • Stoichiometry : Use a 10% excess of the pyrrolidinone electrophile to drive the reaction to completion .

Q. How can degradation pathways of this compound be systematically studied?

  • Forced degradation studies : Expose the compound to stress conditions (heat, light, pH extremes) and analyze products via LC-MS .
  • Kinetic modeling : Monitor degradation rates under varying temperatures to calculate activation energy and shelf-life predictions .

Q. What methodologies are effective for identifying and quantifying trace impurities?

  • High-resolution mass spectrometry (HRMS) : Detect impurities at ppm levels and assign molecular formulas .
  • NMR relaxation experiments : Use ¹³C T₁ measurements to distinguish low-concentration impurities from noise .

Key Notes

  • Synthesis references : Prioritize anhydrous conditions and stoichiometric precision to avoid byproducts .
  • Safety compliance : Adhere to OSHA/NIOSH guidelines for handling irritants .
  • Data integrity : Cross-validate spectral data to address ambiguities, especially in complex multi-ring systems .

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